molecular formula C9H8BrNO B1271620 4-(2-Bromoethoxy)benzonitrile CAS No. 37142-39-5

4-(2-Bromoethoxy)benzonitrile

Cat. No. B1271620
Key on ui cas rn: 37142-39-5
M. Wt: 226.07 g/mol
InChI Key: IVKAPFWKLFIYCG-UHFFFAOYSA-N
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Patent
US04097496

Procedure details

A solution of 68 g of 4-(2-bromethoxy)-benzonitrile in 500 ml of absolute ether and 50 ml of absolute ethanol was saturated with dry hydrogen chloride while cooling with ice. After standing for three days in the refrigerator the precipitated hydrochloride of the imino ether was suctionfiltered, suspended in water/ether and NaHCO3 was added while stirring until the development of CO2 was finished. The organic phase was dried with MgSO4 and the solvent was evaporated under reduced pressure. 100 ml of absolute ethanol and 3 ml of concentrated sulfuric acid were added to the residue and the whole was heated to the boiling point for 1 hour.
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
500 mL
Type
reactant
Reaction Step Seven
Quantity
50 mL
Type
solvent
Reaction Step Eight
Name
water ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][O:4][C:5]1[CH:12]=[CH:11][C:8]([C:9]#N)=[CH:7][CH:6]=1.Cl.N=O.C([O-])(O)=[O:17].[Na+].C(=O)=O.[CH3:24][CH2:25][O:26]CC>C(O)C.O.CCOCC>[CH2:25]([O:26][C:9](=[O:17])[C:8]1[CH:11]=[CH:12][C:5]([O:4][CH2:3][CH2:2][Br:1])=[CH:6][CH:7]=1)[CH3:24] |f:3.4,8.9|

Inputs

Step One
Name
Quantity
68 g
Type
reactant
Smiles
BrCCOC1=CC=C(C#N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Seven
Name
Quantity
500 mL
Type
reactant
Smiles
CCOCC
Step Eight
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Nine
Name
water ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
O.CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried with MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
100 ml of absolute ethanol and 3 ml of concentrated sulfuric acid were added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
the whole was heated to the boiling point for 1 hour
Duration
1 h

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
C(C)OC(C1=CC=C(C=C1)OCCBr)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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